molecular formula C15H9Cl2N3O4S B2476127 3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 330677-46-8

3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2476127
CAS No.: 330677-46-8
M. Wt: 398.21
InChI Key: ICIAHXFCOPIEOU-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core substituted with dichloro, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.

    Nitration and Methoxylation: The benzothiazole intermediate is then nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group. Methoxylation can be achieved using methanol in the presence of a base.

    Formation of the Benzamide: The final step involves the coupling of the substituted benzothiazole with 3,5-dichlorobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions due to the presence of electron-withdrawing groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or chlorinating agents under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Nucleophilic Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    3,5-dichloro-N-(4-nitro-1,3-benzothiazol-2-yl)benzamide: Lacks the methoxy group, potentially altering its electronic properties.

Uniqueness

The presence of both nitro and methoxy groups in 3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide makes it unique, providing a balance of electron-withdrawing and electron-donating effects, which can be crucial for its reactivity and interaction with biological targets.

Biological Activity

3,5-Dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound characterized by its complex structure featuring a benzamide core with multiple substituents. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a pharmacophore in drug design. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Cl2N3O4SC_{15}H_{10}Cl_2N_3O_4S, with a molecular weight of 353.22 g/mol. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups contributes to its unique reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC15H10Cl2N3O4SC_{15}H_{10}Cl_2N_3O_4S
Molecular Weight353.22 g/mol
IUPAC NameThis compound
InChIInChI=1S/C15H10Cl2N2O2S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in various biological pathways. The nitro and methoxy substituents are believed to influence its binding affinity and specificity towards these targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related benzamide derivatives can inhibit the proliferation of cancer cells by targeting key signaling pathways involved in tumor growth.

A study focusing on related compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7 and SK-BR-3), highlighting their potential as dual-target inhibitors for EGFR and HER-2 pathways . The results suggested that such compounds could induce apoptosis in cancer cells by promoting the release of cytochrome c and increasing reactive oxygen species (ROS) levels.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that benzamide derivatives with structural similarities to this compound exhibited potent anti-proliferative effects against various cancer cell lines. These studies typically utilized CCK-8 assays to assess cell viability and proliferation rates .
  • Toxicity Assessments : Toxicity studies conducted on zebrafish embryos revealed low toxicity levels for certain related compounds at effective concentrations . This suggests a favorable safety profile for potential therapeutic applications.

Properties

IUPAC Name

3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O4S/c1-24-11-5-10(20(22)23)6-12-13(11)18-15(25-12)19-14(21)7-2-8(16)4-9(17)3-7/h2-6H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIAHXFCOPIEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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